[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
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Overview
Description
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a propoxybenzoyl group, an acetylhydrazinylidene moiety, and a dimethoxybenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The propoxybenzoyl group can be synthesized through the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the addition of an amine to form the corresponding amide. The acetylhydrazinylidene moiety is prepared by reacting hydrazine with acetic anhydride. Finally, the dimethoxybenzoate ester is formed by esterification of 3,4-dimethoxybenzoic acid with an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new amides or esters.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or drug delivery systems that release active compounds in a controlled manner.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional groups or reactivity.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Compounds containing fluorine atoms, known for their high reactivity and stability.
Uniqueness
What sets [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate apart is its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
767320-24-1 |
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Molecular Formula |
C28H29N3O7 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H29N3O7/c1-4-15-37-22-12-7-20(8-13-22)27(33)29-18-26(32)31-30-17-19-5-10-23(11-6-19)38-28(34)21-9-14-24(35-2)25(16-21)36-3/h5-14,16-17H,4,15,18H2,1-3H3,(H,29,33)(H,31,32)/b30-17+ |
InChI Key |
QRPJGMYZGAIHDS-OCSSWDANSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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